molecular formula C25H47N9O6 B14238206 H-Pro-Gly-Leu-Lys-Arg-OH CAS No. 494804-15-8

H-Pro-Gly-Leu-Lys-Arg-OH

Katalognummer: B14238206
CAS-Nummer: 494804-15-8
Molekulargewicht: 569.7 g/mol
InChI-Schlüssel: KSGDMYVDSFMIQB-VJANTYMQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

H-Pro-Gly-Leu-Lys-Arg-OH is a hexapeptide composed of the amino acids proline, glycine, leucine, lysine, and arginine. Peptides like this one play crucial roles in various biological processes and have significant potential in therapeutic and biomedical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-Gly-Leu-Lys-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale production by precisely controlling the addition of reagents and the timing of reactions.

Analyse Chemischer Reaktionen

Types of Reactions

H-Pro-Gly-Leu-Lys-Arg-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT).

    Substitution: Various reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of aldehydes or ketones on the side chains.

Wissenschaftliche Forschungsanwendungen

H-Pro-Gly-Leu-Lys-Arg-OH has several applications in scientific research:

Wirkmechanismus

The mechanism of action of H-Pro-Gly-Leu-Lys-Arg-OH involves its interaction with specific molecular targets. These interactions can influence cellular processes by binding to receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific biological context in which the peptide is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

H-Pro-Gly-Leu-Lys-Arg-OH is unique due to its specific sequence, which imparts distinct structural and functional properties. This uniqueness makes it valuable in various research and therapeutic applications.

Eigenschaften

CAS-Nummer

494804-15-8

Molekularformel

C25H47N9O6

Molekulargewicht

569.7 g/mol

IUPAC-Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-methyl-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C25H47N9O6/c1-15(2)13-19(32-20(35)14-31-21(36)16-8-5-11-29-16)23(38)33-17(7-3-4-10-26)22(37)34-18(24(39)40)9-6-12-30-25(27)28/h15-19,29H,3-14,26H2,1-2H3,(H,31,36)(H,32,35)(H,33,38)(H,34,37)(H,39,40)(H4,27,28,30)/t16-,17-,18-,19-/m0/s1

InChI-Schlüssel

KSGDMYVDSFMIQB-VJANTYMQSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1

Kanonische SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C1CCCN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.